molecular formula C7H12O3SSi B8222676 Trimethoxy(thiophen-2-yl)silane

Trimethoxy(thiophen-2-yl)silane

Cat. No.: B8222676
M. Wt: 204.32 g/mol
InChI Key: YNSWQNGOEHAVGV-UHFFFAOYSA-N
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Description

Trimethoxy(thiophen-2-yl)silane is an organosilicon compound that features a thiophene ring bonded to a silicon atom, which is further connected to three methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimethoxy(thiophen-2-yl)silane typically involves the reaction of thiophene with a silicon-containing reagent. One common method is the reaction of thiophene with trimethoxysilane in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as argon or nitrogen, to prevent unwanted side reactions. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of fixed bed reactors and optimized catalysts can further improve the production process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: Trimethoxy(thiophen-2-yl)silane undergoes various chemical reactions, including:

    Hydrolysis: The methoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.

    Substitution Reactions: The silicon atom can participate in substitution reactions, where the methoxy groups are replaced by other functional groups.

    Polymerization: The compound can undergo polymerization reactions to form organosilicon polymers with unique properties.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in the presence of water and an acid or base catalyst.

    Substitution: Common reagents include halogenated compounds and organometallic reagents.

    Polymerization: Catalysts such as platinum or palladium are often used to facilitate the polymerization process.

Major Products:

    Hydrolysis: Silanols and siloxanes.

    Substitution: Various substituted organosilicon compounds.

    Polymerization: Organosilicon polymers with tailored properties.

Scientific Research Applications

Trimethoxy(thiophen-2-yl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials, including silane coupling agents and functionalized polymers.

    Biology: Investigated for its potential use in bio-compatible coatings and drug delivery systems.

    Medicine: Explored for its role in developing new therapeutic agents and diagnostic tools.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of Trimethoxy(thiophen-2-yl)silane involves the hydrolysis of methoxy groups to form silanols, which can then condense to form siloxane bonds. This process is crucial for its application as a coupling agent, where it helps to bond organic and inorganic materials. The thiophene ring provides additional functionality, allowing for further chemical modifications and enhancing the compound’s versatility.

Comparison with Similar Compounds

    Trimethoxyphenylsilane: Similar structure but with a phenyl group instead of a thiophene ring.

    Trimethoxyvinylsilane: Contains a vinyl group instead of a thiophene ring.

    Trimethoxyoctylsilane: Features an octyl group in place of the thiophene ring.

Uniqueness: Trimethoxy(thiophen-2-yl)silane is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with other molecules or materials, such as in the development of advanced electronic materials and sensors.

Properties

IUPAC Name

trimethoxy(thiophen-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3SSi/c1-8-12(9-2,10-3)7-5-4-6-11-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSWQNGOEHAVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Si](C1=CC=CS1)(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3SSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
Trimethoxy(thiophen-2-yl)silane

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